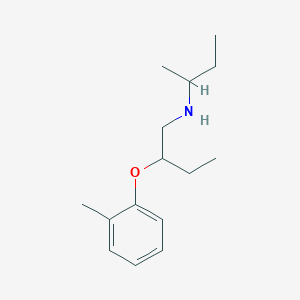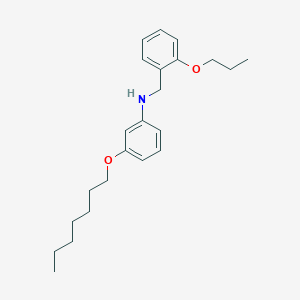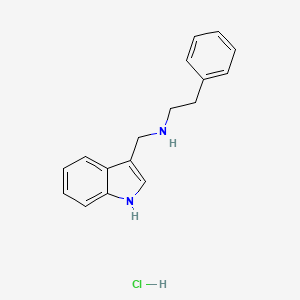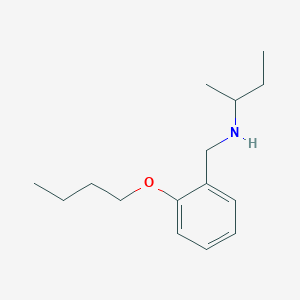
3-(3-Fluorophenyl)picolinic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Mecanismo De Acción
Target of Action
The primary target of 3-(3-Fluorophenyl)picolinic acid is the auxin-signaling F-box protein 5 (AFB5) . AFB5 is a receptor involved in the growth regulation of plants, and it plays a crucial role in the herbicidal activity of picolinic acid compounds .
Mode of Action
This compound interacts with its target, AFB5, by docking with the receptor more intensively than other similar compounds . This interaction changes the structure of AFB5 and disrupts its function, leading to the inhibition of plant growth .
Biochemical Pathways
It is known that picolinic acid compounds, which include this compound, are a class of synthetic auxin herbicides . Auxins are plant hormones that regulate growth, and synthetic auxins can disrupt these processes, leading to the death of the plant .
Pharmacokinetics
It is known that picolinic acid has high gastrointestinal absorption and is a blood-brain barrier permeant . These properties suggest that this compound may also have good bioavailability.
Result of Action
The result of the action of this compound is the inhibition of plant growth. This is achieved by disrupting the function of the AFB5 receptor, which plays a crucial role in plant growth regulation . The compound has been shown to have potent herbicidal activity .
Safety and Hazards
Direcciones Futuras
Análisis Bioquímico
Biochemical Properties
3-(3-Fluorophenyl)picolinic acid plays a significant role in biochemical reactions, particularly in the modulation of enzyme activities and protein interactions. This compound interacts with various enzymes, including zinc finger proteins, which are crucial for DNA binding and transcriptional regulation. The interaction between this compound and zinc finger proteins can alter the protein’s conformation, thereby affecting its binding affinity and function. Additionally, this compound has been shown to interact with other biomolecules such as transporters and receptors, influencing cellular uptake and signaling pathways .
Cellular Effects
The effects of this compound on cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound has been observed to inhibit the entry of enveloped viruses into host cells by targeting viral-cellular membrane fusion . This inhibition can lead to a decrease in viral replication and infection rates. Furthermore, the compound’s impact on gene expression can result in altered cellular responses to external stimuli, thereby affecting overall cell function and health.
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. One primary mechanism involves the binding of the compound to zinc finger proteins, which disrupts their normal function by altering their structure and zinc-binding capabilities . This disruption can inhibit the proteins’ ability to regulate gene expression and other cellular processes. Additionally, this compound can interfere with viral entry into host cells by compromising the integrity of the viral membrane and inhibiting membrane fusion events . These molecular interactions highlight the compound’s potential as a therapeutic agent.
Temporal Effects in Laboratory Settings
The temporal effects of this compound in laboratory settings have been studied to understand its stability, degradation, and long-term effects on cellular function. Studies have shown that the compound remains stable under various conditions, maintaining its biochemical activity over extended periods . Prolonged exposure to this compound can lead to gradual degradation, which may affect its efficacy. Long-term studies in vitro and in vivo have demonstrated that the compound can have sustained effects on cellular function, including prolonged inhibition of viral replication and modulation of gene expression .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound has been shown to effectively inhibit viral entry and replication without causing significant toxicity . At higher doses, this compound can exhibit toxic effects, including cellular damage and adverse physiological responses . These findings highlight the importance of determining optimal dosage levels to maximize therapeutic benefits while minimizing potential risks.
Metabolic Pathways
This compound is involved in various metabolic pathways, particularly those related to tryptophan metabolism. The compound can influence the kynurenine pathway, which is crucial for the production of several bioactive metabolites . By interacting with enzymes such as indoleamine 2,3-dioxygenase, this compound can modulate the levels of metabolites like kynurenine and quinolinic acid, thereby affecting immune responses and cellular homeostasis .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by various transporters and binding proteins. The compound can be taken up by cells through specific transporters, which facilitate its entry and accumulation in target tissues . Once inside the cells, this compound can interact with intracellular proteins, influencing its localization and activity. The distribution of the compound within tissues can also be affected by its binding affinity to plasma proteins and other biomolecules .
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. The compound can be directed to specific cellular compartments through targeting signals and post-translational modifications . For instance, this compound may localize to the nucleus, where it can interact with transcription factors and other nuclear proteins to regulate gene expression . Additionally, the compound’s localization to other organelles, such as the mitochondria, can influence cellular metabolism and energy production .
Propiedades
IUPAC Name |
3-(3-fluorophenyl)pyridine-2-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8FNO2/c13-9-4-1-3-8(7-9)10-5-2-6-14-11(10)12(15)16/h1-7H,(H,15,16) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WOEUFTLRPOSDFN-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)F)C2=C(N=CC=C2)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8FNO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.20 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-{2-[2-(Tert-butyl)phenoxy]ethyl}-3-(tetrahydro-2-furanylmethoxy)aniline](/img/structure/B1389574.png)
![3-(Tetrahydro-2-furanylmethoxy)-N-[4-(tetrahydro-2-furanylmethoxy)benzyl]aniline](/img/structure/B1389576.png)


![N-[2-(3,5-Dimethylphenoxy)ethyl]-2-butanamine](/img/structure/B1389583.png)

![3-(Heptyloxy)-N-[2-(2-methylphenoxy)ethyl]aniline](/img/structure/B1389586.png)

![3-(Heptyloxy)-N-[2-(2-isopropylphenoxy)ethyl]-aniline](/img/structure/B1389592.png)


![N-[2-(2-Chlorophenoxy)propyl]-4-(2-cyclohexylethoxy)aniline](/img/structure/B1389595.png)
